molecular formula C19H17ClN4O B4035603 4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole

4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole

Cat. No.: B4035603
M. Wt: 352.8 g/mol
InChI Key: VPNHVSMMUHLMQY-UHFFFAOYSA-N
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Description

4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1090889 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antiradical Activities

A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities. These compounds exhibited significant potential, highlighting the relevance of 1,2,4-triazole derivatives in the development of new antioxidant agents (Bekircan et al., 2008).

Corrosion Inhibition

Another application involves the use of 1,2,4-triazole derivatives as corrosion inhibitors. A study explored the efficiency of such derivatives in protecting mild steel surfaces in hydrochloric acid solution, demonstrating that these compounds can effectively inhibit corrosion, which is crucial for industrial applications (Bentiss et al., 2007).

Molecular Structures and Coordination Chemistry

The crystal structure of a rhenium carbonyl complex involving a phenyl-pyridin-2-yl-1H-1,2,4-triazole ligand was determined, revealing insights into coordination chemistry and molecular interactions. Such studies are essential for developing new materials and catalysts (Piletska et al., 2014).

Antifungal Activities

1,2,4-Triazole derivatives containing oxime ether and phenoxy pyridine moiety were synthesized and their antifungal activities evaluated against various phytopathogens. Compounds exhibited moderate to high fungicidal activities, underscoring the potential of triazole derivatives in agricultural applications (Bai et al., 2020).

Properties

IUPAC Name

[3-(2-chlorophenyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-18-4-2-1-3-17(18)15-9-10-23(11-15)19(25)14-5-7-16(8-6-14)24-12-21-22-13-24/h1-8,12-13,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNHVSMMUHLMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole
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4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole
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4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole

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